molecular formula C13H11F3N2O4S B11071661 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-oxo-4-[(thiophene-2-carbonyl)amino]-4-trifluoromethyl-4,5-dihydro-, methyl ester

1H-Pyrrole-3-carboxylic acid, 2-methyl-5-oxo-4-[(thiophene-2-carbonyl)amino]-4-trifluoromethyl-4,5-dihydro-, methyl ester

Cat. No.: B11071661
M. Wt: 348.30 g/mol
InChI Key: DYUUUYUEAHRUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a thienylcarbonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of a thienylcarbonyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:

Uniqueness

What sets METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C13H11F3N2O4S

Molecular Weight

348.30 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(thiophene-2-carbonylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H11F3N2O4S/c1-6-8(10(20)22-2)12(11(21)17-6,13(14,15)16)18-9(19)7-4-3-5-23-7/h3-5H,1-2H3,(H,17,21)(H,18,19)

InChI Key

DYUUUYUEAHRUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=CS2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.